molecular formula C19H17N5O3S B3003388 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189881-21-7

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3003388
CAS No.: 1189881-21-7
M. Wt: 395.44
InChI Key: YTXNHVRRCNVCMV-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetically designed small molecule based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound is offered exclusively for non-human research applications and is a valuable tool for investigating novel therapeutic pathways, primarily in the fields of oncology and neuroscience. The [1,2,4]triazolo[4,3-a]quinoxaline core is recognized for its significant biological activities, including anticancer and anticonvulsant properties . In cancer research, derivatives of this scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . Blocking the VEGFR-2 signaling pathway is a validated strategy for suppressing tumor angiogenesis and growth . Related compounds have demonstrated promising cytotoxic activities in vitro against various human cancer cell lines, such as melanoma (A375), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) . The mechanism of action for such inhibitors involves high-affinity binding to the VEGFR-2 active site, leading to suppression of tumor proliferation . In neuroscientific research, the triazoloquinoxaline scaffold shows considerable promise. Structurally similar compounds have exhibited potent anticonvulsant activity in validated models, such as the pentylenetetrazole (PTZ)-induced convulsion model . Some derivatives have demonstrated protective effects comparable to or exceeding standard anticonvulsant therapies, making this compound a compelling candidate for investigating new mechanisms for managing neurological disorders . Researchers can utilize this acetamide derivative as a key intermediate in synthetic chemistry or as a pharmacological probe for target validation and lead optimization studies. Its structure, featuring the triazoloquinoxaline core linked to a dimethoxyphenyl group via a thioacetamide bridge, is optimized for interaction with key biological targets. This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic purposes, or for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-12-7-8-14(16(9-12)27-2)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNHVRRCNVCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide are largely defined by its interactions with various biomolecules. It has been found to intercalate DNA, suggesting that it may interact with enzymes and proteins involved in DNA replication and transcription

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve DNA intercalation This can lead to inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the triazoloquinoxaline class. This compound is notable for its diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action that contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O3SC_{17}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 398.43 g/mol. The compound features a triazoloquinoxaline core linked via a thioether bond to an acetamide group substituted with a dimethoxyphenyl moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The triazoloquinoxaline scaffold allows for intercalation between DNA base pairs, disrupting normal DNA function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as topoisomerases and kinases involved in cellular proliferation and survival pathways.
  • Receptor Modulation : Similar compounds have shown activity as adenosine receptor antagonists, suggesting potential interactions with these receptors.

Anticancer Activity

Research indicates that derivatives of triazoloquinoxalines exhibit significant anticancer properties. For instance, compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been studied for their ability to inhibit cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT1166.29DNA intercalation
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-fluorophenyl)acetamideHepG29.43Topoisomerase II inhibition

The IC50 values indicate the concentration required to inhibit 50% of cell viability in respective cancer cell lines. These findings suggest that the compound possesses potent cytotoxic effects against various cancer types.

Antimicrobial Activity

The compound's thioether linkage and aromatic substituents may contribute to its antimicrobial properties. Preliminary studies suggest that triazoloquinoxaline derivatives can inhibit the growth of various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds within this class have also been evaluated for anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

  • In vitro studies have shown that certain triazoloquinoxaline derivatives reduce TNF-alpha levels in macrophages by up to 50%, indicating significant anti-inflammatory potential.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Adenosine Receptor Antagonists : A series of triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their affinity towards human A3 adenosine receptors. Compounds demonstrated high selectivity and affinity (K(i) = 0.60 nM), suggesting the potential for therapeutic applications in inflammatory diseases .
  • Topoisomerase II Inhibition : Research has indicated that certain derivatives exhibit significant inhibition against Topoisomerase II with IC50 values ranging from 15.16 µM to 20.65 µM compared to doxorubicin (8.23 µM), highlighting their role as potential chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Functional Insights

  • Triazoloquinoxaline Core: The shared [1,2,4]triazolo[4,3-a]quinoxaline scaffold in these compounds is critical for DNA intercalation and Topo II inhibition, as demonstrated by analogs in .
  • Substituent Effects :
    • Electron-Donating Groups (e.g., 2,4-dimethoxy) : May improve solubility and DNA binding compared to halogenated derivatives (e.g., 4-fluoro or chloro-trifluoromethyl groups) .
    • Halogenated Groups (e.g., 4-fluoro, chloro-trifluoromethyl) : Enhance lipophilicity and membrane permeability but may reduce solubility .
    • Bis-Triazolo Derivatives : The bis-triazolo analog in exhibited superior Topo II inhibition, suggesting that additional heterocyclic moieties amplify activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoxaline core followed by thioether linkage formation and subsequent acetamide functionalization. Key steps include:

  • Cyclocondensation of quinoxaline precursors with hydrazine derivatives to form the triazoloquinoxaline moiety.
  • Thiolation using reagents like Lawesson’s reagent or thiourea derivatives.
  • Final coupling with 2,4-dimethoxyaniline via nucleophilic acyl substitution.
    • Purity Validation : Use HPLC (≥95% purity threshold), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight confirmation). Orthogonal techniques such as TLC and elemental analysis can supplement these methods .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Methodology : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition, antimicrobial activity). Example workflow:

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

Dose-Response : IC50 determination using serial dilutions.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. What safety protocols are critical during handling and storage?

  • Guidelines :

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (observed in compounds with similar thioether/acetamide groups).
  • Storage : Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis of the thioether bond.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal, adhering to EPA guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16).
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s workflow combining quantum calculations and experimental feedback).
  • Solvent Screening : COSMO-RS simulations to identify solvents maximizing yield while minimizing byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Assay Validation : Confirm cell line authenticity (STR profiling) and enzyme batch consistency.

Solubility Effects : Test compound solubility in assay media (DLS for aggregation).

Metabolic Interference : Use LC-MS to detect metabolite formation in cell-based assays.
Cross-reference with structural analogs (e.g., triazoloquinoxaline derivatives) to identify activity trends .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Scale-Up Considerations :

  • Reactor Design : Opt for flow chemistry to enhance heat/mass transfer for exothermic steps (e.g., triazole formation).
  • Byproduct Management : Implement inline IR spectroscopy for real-time monitoring.
  • Purification : Switch from column chromatography to recrystallization (solvent screening via Hansen solubility parameters) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Experimental Design :

  • Factorial Design : Vary substituents on the quinoxaline and acetamide moieties (e.g., 2^3 design for methoxy, thioether, and triazole groups).
  • Response Surface Methodology : Optimize electronic (Hammett σ) and steric (Taft parameters) effects on activity.
  • Statistical Validation : ANOVA to identify significant SAR contributors (p < 0.05) .

Methodological Notes

  • Data Reproducibility : Pre-register synthetic protocols on platforms like ChemRxiv and share raw spectral data in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies).

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